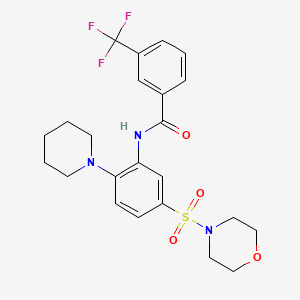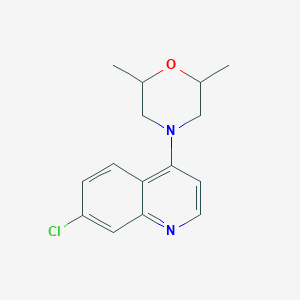![molecular formula C14H18FNO3S B7533313 [2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate](/img/structure/B7533313.png)
[2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate, commonly known as TBOA, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the excitatory amino acid transporter (EAAT), which is responsible for the reuptake of glutamate from the synaptic cleft. TBOA has been shown to have a number of important applications in a variety of fields, including neuroscience, pharmacology, and biochemistry.
作用機序
TBOA works by inhibiting the reuptake of glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain, and its reuptake is crucial for maintaining proper synaptic function. By inhibiting glutamate reuptake, TBOA increases the concentration of glutamate in the synaptic cleft, leading to increased excitability and synaptic transmission.
Biochemical and Physiological Effects
TBOA has a number of biochemical and physiological effects. In vitro studies have shown that TBOA can increase the concentration of extracellular glutamate in the brain. This can lead to increased excitability and synaptic transmission, which can have both beneficial and detrimental effects depending on the context.
実験室実験の利点と制限
One of the main advantages of using TBOA in lab experiments is its specificity for the [2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate transporter. This allows researchers to selectively manipulate glutamate reuptake without affecting other aspects of synaptic function. However, TBOA has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments.
将来の方向性
There are a number of future directions for research involving TBOA. One area of interest is the development of more potent and selective inhibitors of glutamate transporters. Another area of interest is the investigation of the physiological and pathological roles of glutamate transporters in various neurological disorders. Finally, TBOA may have potential therapeutic applications in the treatment of certain neurological disorders, although further research is needed to explore this possibility.
合成法
The synthesis of TBOA involves the reaction of 2-(2-fluorophenyl)sulfanylacetic acid with tert-butylamine and 1,1'-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF). The reaction is typically carried out at room temperature for several hours, and the resulting product is purified using column chromatography.
科学的研究の応用
TBOA has been used in a wide range of scientific research applications. In neuroscience, it has been used to study the role of glutamate transporters in synaptic transmission and plasticity. TBOA has also been used to investigate the effects of glutamate transporter dysfunction in various neurological disorders, such as epilepsy, stroke, and traumatic brain injury.
In pharmacology, TBOA has been used to screen potential drugs that target glutamate transporters. It has also been used to investigate the pharmacological properties of various compounds that interact with glutamate transporters.
特性
IUPAC Name |
[2-(tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3S/c1-14(2,3)16-12(17)8-19-13(18)9-20-11-7-5-4-6-10(11)15/h4-7H,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHISSKNJXGDWSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC(=O)CSC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B7533251.png)
![6-chloro-4-N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7533252.png)
![N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide](/img/structure/B7533263.png)


![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7533276.png)
![2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide](/img/structure/B7533282.png)

![1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7533305.png)

![2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B7533328.png)
